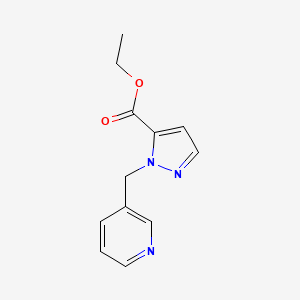

Ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(pyridin-3-ylmethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-17-12(16)11-5-7-14-15(11)9-10-4-3-6-13-8-10/h3-8H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCWPOMCUSLBGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=NN1CC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The ethyl carboxylate group at position 3 is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : In methanol with catalytic HCl, ethyl esters are converted to carboxylic acids via nucleophilic acyl substitution. This aligns with methanolysis reactions observed in trichloromethyl pyrazoles .

-

Basic Hydrolysis : Heating with NaOH in aqueous ethanol yields the sodium carboxylate, which can be acidified to the free carboxylic acid. Similar conditions are used in pyrazole-3-carboxylate ester hydrolysis .

| Reaction Condition | Product | Yield (%) | Source |

|---|---|---|---|

| 1M HCl, MeOH, reflux, 16 h | Pyrazole-3-carboxylic acid | 85–97 | |

| 2M NaOH, EtOH/H₂O, reflux, 4 h | Sodium pyrazole-3-carboxylate | 90 |

Nucleophilic Substitution at the Ester Group

The electron-withdrawing pyridylmethyl group enhances electrophilicity at the ester carbonyl, enabling nucleophilic attack. Examples include:

-

Aminolysis : Reaction with hydrazine forms pyrazole-3-carbohydrazides, as seen in studies with benzofuran-substituted pyrazoles .

-

Transesterification : Using higher alcohols (e.g., isopropyl alcohol) under acidic conditions yields alternative esters .

Example :

textEthyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate + NH₂NH₂ → 2-(3-pyridylmethyl)pyrazole-3-carbohydrazide + EtOH

Conditions: Ethanol, reflux, 4 h .

Oxidation of the Pyridylmethyl Substituent

The 3-pyridylmethyl group can undergo oxidation to form pyridine-3-carboxylic acid derivatives. Potassium permanganate (KMnO₄) in acidic or neutral media is effective :

textPyridylmethyl → Pyridylcarboxylic acid

Conditions: KMnO₄, H₂O/pyridine, 60°C, 6 h .

Electrophilic Aromatic Substitution

The pyrazole ring’s reactivity is influenced by substituents:

-

The 3-carboxylate group is deactivating/meta-directing, while the 2-pyridylmethyl group is weakly activating (via conjugation).

-

Limited electrophilic substitution occurs under standard conditions. Nitration or halogenation may require harsh reagents (e.g., HNO₃/H₂SO₄) .

Coordination Chemistry

The pyridyl nitrogen can act as a ligand in metal complexes. For example:

-

Palladium-Catalyzed Cross-Coupling : Pyridylmethyl groups participate in Suzuki-Miyaura or Heck reactions when coupled with aryl halides .

-

Zinc/Copper Coordination : Forms complexes for catalytic applications, as seen in pyrazole-based ligands .

Heterocycle Functionalization

The pyrazole ring can be further modified:

-

Cycloaddition : Reacts with diazo compounds to form fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) .

-

Alkylation : Quaternary ammonium salts form at the pyridyl nitrogen under alkyl halide treatment .

Biological Activity and Derivatives

While not directly studied for this compound, structurally related pyrazole-3-carboxylates exhibit:

-

Antimicrobial Activity : Through inhibition of bacterial cell wall synthesis .

-

TRPC/Orai Channel Modulation : Pyrazole derivatives show selectivity in calcium signaling pathways .

Synthetic Pathways

Though direct synthesis is undocumented, analogous routes include:

Scientific Research Applications

Agricultural Chemistry

Pesticide and Herbicide Development

Ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate serves as a crucial intermediate in the synthesis of agrochemicals. It enhances crop protection through the development of effective pesticides and herbicides. The compound's structure allows it to interact with biological systems in ways that can inhibit pest growth or weed proliferation, making it valuable for sustainable agricultural practices.

Pharmaceutical Development

Drug Formulation

In pharmaceutical research, this compound is being explored for its potential in drug formulation. It is particularly relevant in developing new anti-inflammatory and analgesic agents. The compound's ability to modulate biological pathways makes it a candidate for creating alternatives to traditional medications, potentially offering fewer side effects and improved efficacy.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound may contribute to these therapeutic effects through its interaction with various biological targets, as evidenced by studies showing its potential in inhibiting enzymes associated with inflammatory responses and cancer progression .

Material Science

Polymer Additives

This compound is also utilized in material science as a polymer additive. Its incorporation into polymers can enhance thermal stability and mechanical properties, making materials more suitable for demanding applications such as automotive and aerospace industries. The modification of polymer properties through the addition of this compound can lead to improved performance under stress or extreme conditions.

Biochemical Research

Synthesis of Bioactive Molecules

In biochemical research, this compound acts as a building block for synthesizing bioactive molecules. Researchers utilize this compound to develop new inhibitors targeting specific enzymes or receptors involved in various diseases. Its role in synthesizing compounds that can modulate biological functions is critical for advancing drug discovery and development.

Flavor and Fragrance Industry

Flavoring Agents

The flavor and fragrance industry is exploring this compound for its potential use as a flavoring agent. Its unique chemical structure may contribute to developing distinctive taste profiles in food products, enhancing consumer appeal. The compound's safety profile and sensory attributes make it an attractive candidate for flavor formulation.

Case Studies and Research Findings

Numerous studies highlight the efficacy of pyrazole derivatives, including this compound:

- Anti-inflammatory Activity: A study demonstrated that derivatives of pyrazole exhibited significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Compounds similar to this compound showed promising results in reducing edema in animal models .

- Anticancer Potential: Research has indicated that pyrazole compounds can inhibit cancer cell proliferation effectively. For instance, certain derivatives have been evaluated against various cancer cell lines, showing IC50 values indicating potent cytotoxicity . this compound could be a part of these investigations due to its structural similarity.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes structurally related pyrazole-carboxylate derivatives and their key features:

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight (~275 g/mol) is lower than brominated analogs (e.g., 330.57 g/mol for ), affecting solubility and bioavailability.

- Melting Points: Pyrazole-carboxylates with halogen substituents exhibit higher melting points (e.g., 117–118°C for ) compared to non-halogenated derivatives, likely due to stronger intermolecular forces.

- Fluorescence: Isoindoloquinazolinone derivatives (e.g., ) show strong fluorescence at 439 nm (π*-π transitions), whereas the target compound’s fluorescence would depend on conjugation between pyridine and pyrazole moieties.

Challenges and Advantages

- Synthetic Challenges : Introducing the pyridylmethyl group may require stringent regioselectivity control. Halogenated derivatives face issues with byproduct formation.

- Advantages : The target compound’s ester group improves solubility, while the pyridine moiety enhances interactions with biological targets compared to simpler pyrazoles.

Biological Activity

Ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Pyrazole Compounds

Pyrazoles are known for their pharmacological potential, exhibiting a wide range of biological activities such as anti-inflammatory, antimicrobial, antitumor, and antiviral properties. The core structure of pyrazoles allows for various substitutions that can enhance their bioactivity. This compound represents a specific derivative that has been studied for its unique biological properties.

This compound functions through several mechanisms, primarily involving the inhibition of key enzymes and modulation of signaling pathways:

- Inhibition of Enzymatic Activity : This compound has shown potential in inhibiting enzymes such as cyclooxygenase (COX), which is pivotal in the inflammatory response. Studies indicate that pyrazole derivatives can act as selective COX-2 inhibitors, reducing inflammation without significant gastrointestinal side effects associated with non-selective NSAIDs .

- Antimicrobial Activity : Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

- Pyridine Ring : The presence of the pyridine moiety enhances the lipophilicity and bioavailability of the compound, facilitating better interaction with biological targets .

- Carboxylate Group : The carboxylate functional group plays a critical role in binding interactions with target proteins, impacting the potency and efficacy of the compound .

Research Findings and Case Studies

Several studies have documented the biological activities associated with this compound:

- Antitumor Activity : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Anti-inflammatory Effects : In vivo models using carrageenan-induced paw edema showed that this compound significantly reduced inflammation, comparable to standard anti-inflammatory drugs like ibuprofen .

- Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral replication in certain viral models, indicating potential for development as an antiviral agent .

Data Table: Biological Activities of this compound

Q & A

Q. What are the common synthetic routes for Ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions between pyrazole carboxylate precursors and pyridylmethyl derivatives. Key steps include:

- Aminolysis and coupling : Ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate reacts with substituted pyridine derivatives under basic conditions (e.g., DMF, K₂CO₃) at 80–100°C for 10–16 hours .

- Purification : Silica gel chromatography with gradient elution (e.g., cyclohexane/ethyl acetate) isolates the product. Yields range from 28% to 98%, depending on steric hindrance and substituent reactivity .

- Optimization : Elevated temperatures (50–80°C) and inert atmospheres improve reaction efficiency. Catalytic agents like trifluoroacetic acid (TFA) enhance azide incorporation in triazole-pyrazole hybrids .

Table 1 : Representative Synthesis Conditions

| Starting Material | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| Ethyl pyrazole-5-carboxylate + 3-pyridylmethyl chloride | DMF, K₂CO₃, 80°C, 10h | 59% | |

| Azido precursors + TFA/azido(trimethyl)silane | CH₂Cl₂, 50°C, 16h | 51–98% |

Q. What analytical techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (400–500 MHz in CDCl₃ or DMSO-d₶) confirm regiochemistry. Pyrazole protons appear as singlets (δ 7.8–8.6 ppm), while pyridylmethyl groups show multiplet splitting (δ 6.6–7.8 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS identifies molecular ions (e.g., m/z 450.2 for derivatives) and fragmentation patterns .

- Chromatography : TLC (cyclohexane/ethyl acetate) monitors reaction progress, while HPLC ensures purity (>95%) .

Q. What safety precautions are recommended when handling this compound?

Methodological Answer: Despite limited toxicity data (e.g., no RTECS classification ), adopt these protocols:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., CO, NOₓ) .

- Waste Disposal : Collect organic waste in sealed containers for licensed disposal; avoid drain release .

Advanced Research Questions

Q. How can crystallographic software like SHELX and Mercury be applied to determine its crystal structure?

Methodological Answer:

- Data Collection : High-resolution X-ray diffraction (0.8–1.0 Å) resolves pyrazole-pyridine torsion angles. SHELX-76 refines atomic coordinates using least-squares algorithms .

- Visualization : Mercury CSD 2.0 maps void spaces and packing motifs. The "Materials Module" compares intermolecular interactions (e.g., π-π stacking) across polymorphs .

- Validation : Check R-factor convergence (<5%) and residual electron density (<0.3 eÅ⁻³) to confirm structural accuracy .

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

Methodological Answer:

- Contradictory NMR Peaks : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, pyridylmethyl protons may split into multiplets due to restricted rotation .

- Mass Spec Anomalies : Cross-reference with high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., ¹³C vs. adduct ions) .

- Crystallographic Validation : If NMR/MS data conflict, solve the crystal structure to unambiguously confirm regiochemistry .

Q. What strategies optimize yield in multi-step syntheses involving pyrazole intermediates?

Methodological Answer:

- Stepwise Protection : Use Boc groups to shield reactive amines during coupling, reducing side reactions .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 16h to 2h) and improve yields by 15–20% .

- In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustments (e.g., stoichiometry, temperature) .

Q. How can computational tools predict the compound’s reactivity or biological interactions?

Methodological Answer:

- Docking Studies : AutoDock Vina models binding to pyridine-recognizing targets (e.g., kinase enzymes). Adjust protonation states (pH 7.4) for accurate affinity predictions .

- DFT Calculations : Gaussian 09 computes frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites for derivatization .

- ADMET Prediction : SwissADME estimates solubility (LogP ~2.5) and BBB permeability to prioritize analogs for in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.